molecular formula C8H9ClN2O2 B2702999 Ethyl 2-(2-chloropyrimidin-4-yl)acetate CAS No. 1251863-78-1

Ethyl 2-(2-chloropyrimidin-4-yl)acetate

Cat. No.: B2702999
CAS No.: 1251863-78-1
M. Wt: 200.62
InChI Key: LZSUZWFHRUMARJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyrimidin-4-yl)acetate is an organic compound with the molecular formula C8H9ClN2O2 . It is a derivative of pyrimidine.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.62 g/mol . It is a solid at room temperature . The compound is stable and does not react with water or other common solvents .

Scientific Research Applications

Ethylene Action Inhibition and Applications

Ethylene, a plant hormone, has significant effects on a wide range of fruits, vegetables, and floriculture crops. Research has explored tools to inhibit ethylene action or biosynthesis to maintain postharvest quality and extend shelf-life. For instance, 1-methylcyclopropene (1-MCP) is highlighted as an effective inhibitor of ethylene effects, with applications in a broad range of agricultural products to prevent ethylene-related senescence and quality loss during storage and transport (Blankenship & Dole, 2003) (Martínez-Romero et al., 2007).

Ionic Liquid-Based Technologies

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), have attracted attention for their potential in dissolving various biopolymers, including cellulose and chitin, making them attractive candidates for scaled-up industrial use. The literature emphasizes the importance of understanding the toxicity and environmental impact of these compounds before extensive industrial application due to their emerging role as environmental contaminants (Ostadjoo et al., 2018).

Ethyl Acetate Production Techniques

Ethyl acetate is widely used in various industries, including food, pharmaceuticals, and chemical synthesis. Process intensification techniques for ethyl acetate production, such as reactive distillation and pervaporation-assisted reactive distillation, have been reviewed to identify advantages over traditional processes. The focus is on optimizing process parameters to enhance purity, production rate, and economic efficiency of ethyl acetate production processes (Patil & Gnanasundaram, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUZWFHRUMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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